

Technical Guide: Spectroscopic Analysis of 2',4'-Dichloro-5'-fluoroacetophenone

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Compound of Interest

Compound Name: 2',4'-Dichloro-5'-fluoroacetophenone

Cat. No.: B1331288

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound **2',4'-Dichloro-5'-fluoroacetophenone**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed analytical data for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and mass spectrometry analysis of **2',4'-Dichloro-5'-fluoroacetophenone**.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.494	s	Aromatic CH
7.411	s	Aromatic CH
2.655	s	-COCH ₃

Note: The assignments of the aromatic protons are based on typical chemical shifts for substituted benzene rings and may require further 2D NMR analysis for unambiguous

assignment.

Table 2: ^{13}C NMR Data (Reference*)

Chemical Shift (δ) ppm	Assignment
198.8	C=O
137.7	Aromatic C-Cl
137.2	Aromatic C-CO
132.5	Aromatic CH
130.7	Aromatic C-Cl
130.5	Aromatic CH
127.4	Aromatic CH
30.6	-COCH ₃

*Note: This data is for the structurally similar compound 2,4-Dichloroacetophenone and is provided as a reference for expected chemical shift ranges. Specific data for **2',4'-Dichloro-5'-fluoroacetophenone** was not available in the searched literature.

Table 3: Mass Spectrometry Data

m/z Ratio	Relative Intensity (%)	Proposed Fragment Ion
206	High	[M] ⁺ (Molecular Ion)
191	Medium	[M - CH ₃] ⁺
163	Medium	[M - CH ₃ - CO] ⁺
135	Low	[M - CH ₃ - CO - Cl] ⁺

Note: The fragmentation pattern is proposed based on the principles of mass spectrometry for aromatic ketones. The molecular ion peak at m/z 206 corresponds to the molecular weight of **2',4'-Dichloro-5'-fluoroacetophenone** (C₈H₅Cl₂FO).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard analytical procedures for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **2',4'-Dichloro-5'-fluoroacetophenone**.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **2',4'-Dichloro-5'-fluoroacetophenone**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment (zg30).
- Spectral Width: 16 ppm (centered around 5 ppm).
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
- Spectral Width: 240 ppm (centered around 120 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on sample concentration.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2',4'-Dichloro-5'-fluoroacetophenone**.

Instrumentation:

- A mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) or a direct insertion probe.

Sample Preparation:

- Prepare a dilute solution of **2',4'-Dichloro-5'-fluoroacetophenone** in a volatile organic solvent such as methanol or dichloromethane (typically 1 mg/mL).

GC-MS Parameters (if applicable):

- GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters:

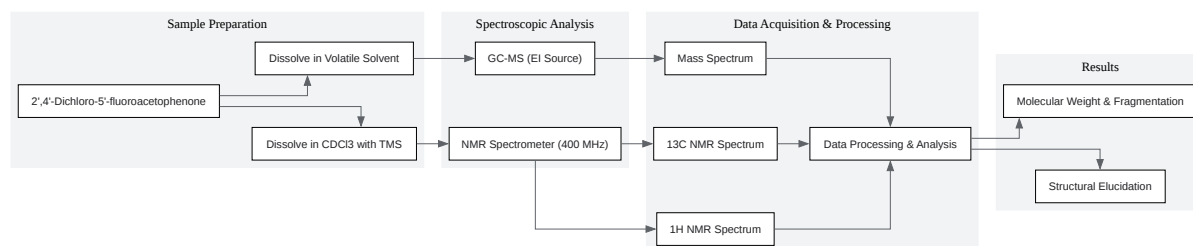
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.

Data Analysis:

- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern by identifying the major fragment ions.
- Propose fragmentation pathways consistent with the observed peaks and the structure of the molecule. The presence of chlorine isotopes (^{35}Cl and ^{37}Cl in a ~3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical experiments described.



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Caption: Experimental workflow for the spectroscopic analysis of **2',4'-Dichloro-5'-fluoroacetophenone**.

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